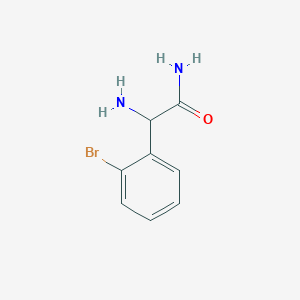

2-Amino-2-(2-bromophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTTUHADOVKVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 2 Bromophenyl Acetamide

Direct Synthesis Approaches to 2-Amino-2-(2-bromophenyl)acetamide

Direct synthesis focuses on assembling the final molecule in a few efficient steps, often by joining large, pre-functionalized fragments or by modifying a closely related scaffold.

The formation of the amide bond is a cornerstone of this synthesis. Amides are commonly prepared through the reaction of a carboxylic acid derivative, such as an acyl chloride or acid anhydride, with ammonia (B1221849) or an appropriate amine. libretexts.orglibretexts.org

One of the most direct methods involves the use of a suitable coupling agent to facilitate the reaction between a carboxylic acid and an amine. sapub.org For the synthesis of this compound, a highly convergent approach would be the direct amidation of 2-amino-2-(2-bromophenyl)acetic acid. nih.gov This method involves activating the carboxylic acid group, followed by reaction with ammonia to form the primary amide.

Alternatively, acid chlorides serve as highly reactive precursors for amide formation. sapub.org The corresponding 2-amino-2-(2-bromophenyl)acetyl chloride could be reacted with ammonia to yield the target acetamide (B32628). It is important to note that direct reaction between a carboxylic acid and an amine without an activating agent typically results in an acid-base reaction forming a salt, rather than an amide. libretexts.org

Table 1: Common Amidation Methods

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC) | Amide | libretexts.org |

| Acyl Chloride | Ammonia or Amine | Amide | libretexts.org |

| Acid Anhydride | Ammonia or Amine | Amide | libretexts.org |

In most synthetic routes, the 2-bromophenyl moiety is incorporated from the beginning by using a commercially available or readily synthesized starting material. The core of this strategy is to build the rest of the molecule onto a pre-existing 2-bromophenyl scaffold.

Key starting materials include:

2-Bromophenylacetic acid: This compound already contains the 2-bromophenyl group and the two-carbon chain required for the acetamide structure. sigmaaldrich.com

2-Amino-2-(2-bromophenyl)acetic acid: Using this precursor simplifies the synthesis significantly, as both the phenyl group and the alpha-amino group are already in place. nih.gov

2-Bromobenzaldehyde: This can be a versatile starting point for syntheses like the Strecker synthesis, which simultaneously generates the α-amino and nitrile functionalities, which can then be hydrolyzed to an α-amino acid.

The stability of the bromine atom on the aromatic ring makes it a robust functional group that withstands various reaction conditions used to build the rest of the molecule. nih.gov

The introduction of the amino group at the alpha-position (the carbon adjacent to the carbonyl group) is a critical transformation. Several established methods can be employed.

One of the most common strategies is the nucleophilic substitution of an α-halo amide. nih.gov This involves a two-step process:

Alpha-Halogenation: The precursor, 2-(2-bromophenyl)acetamide, is first halogenated at the alpha-position, typically using a reagent like N-Bromosuccinimide (NBS), to form 2-bromo-2-(2-bromophenyl)acetamide.

Amination: The resulting α-bromo acetamide is then treated with an ammonia source to displace the bromide and form the desired α-amino acetamide. This displacement reaction is a well-documented method for synthesizing α-amino amides. nih.govresearchgate.net

A similar approach has been demonstrated in the synthesis of related structures, where an α-bromoacetamide is reacted with various amines to yield the corresponding α-amino acetamide derivatives. irejournals.com

Another powerful method is the Strecker amino acid synthesis . Starting with 2-bromobenzaldehyde, reaction with ammonia and cyanide ions would produce an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield 2-amino-2-(2-bromophenyl)acetic acid, which can then be amidated as described previously.

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis often relies on the preparation and transformation of key chemical intermediates. Understanding the chemistry of these precursors is essential for developing an efficient and high-yielding synthetic route.

Halogenated acetamides are pivotal intermediates, particularly for methods involving nucleophilic substitution to install the amino group. The synthesis of N-aryl-2-bromoacetamides, for example, can be achieved by reacting an aniline (B41778) with bromoacetyl bromide. nih.govirejournals.com

For the synthesis of this compound, the key halogenated precursor is 2-bromo-2-(2-bromophenyl)acetamide . This intermediate would typically be synthesized via the alpha-bromination of 2-(2-bromophenyl)acetamide. sigmaaldrich.com A variety of brominating agents can be considered for this transformation, with N-Bromosuccinimide (NBS) being a common choice for the selective bromination of the alpha-carbon of carbonyl compounds.

Table 2: Examples of Halogenated Acetamide Precursors

| Precursor Name | Structure | Synthetic Utility | Reference |

|---|---|---|---|

| 2-Bromo-N-(p-chlorophenyl)acetamide | Cl-C₆H₄-NH-CO-CH₂Br | Intermediate for α-amino-N-(p-chlorophenyl)acetamides | irejournals.com |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Br-C₆H₄-C₃H₂NS-NH-CO-CH₂Cl | Intermediate for reaction with anilines to form α-aminoacetamides | nih.gov |

Analogues of halogenated acetamides are widely used in the synthesis of related compounds, and their chemistry provides a direct blueprint for the synthesis of this compound. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives were successfully synthesized by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with various amines. irejournals.com

In this reported synthesis, the starting material, 2-bromo-N-(p-chlorophenyl) acetamide, was prepared through the amidation of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com This intermediate was then subjected to nucleophilic substitution with different primary and secondary amines in the presence of a base like potassium carbonate. irejournals.com This reaction efficiently displaces the bromine atom to form the C-N bond, yielding the final 2-amino-N-(p-chlorophenyl) acetamide products. irejournals.com This established methodology demonstrates the feasibility of using an alpha-halo acetamide precursor for the installation of an amino group via nucleophilic substitution.

Role of Chloroacetamide Derivatives in Related Syntheses

Chloroacetamide derivatives are a cornerstone in modern synthetic chemistry, valued for their role as versatile chemical intermediates. nbinno.com Their utility stems from the high reactivity of the chlorine atom, which is positioned adjacent to an electron-withdrawing carbonyl group, making the carbon atom susceptible to nucleophilic substitution. nbinno.com This reactivity allows chloroacetamides to serve as key building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fine chemicals. nbinno.comresearchgate.net

In syntheses related to this compound, α-haloacetamide precursors, such as 2-bromo-N-(aryl)acetamides, are fundamental. A general route involves the reaction of a 2-bromo-N-(aryl)acetamide with various amines to yield the corresponding 2-amino-N-(aryl)acetamide derivative. irejournals.com The synthesis typically begins with the chloroacetylation or bromoacetylation of an aromatic amine. researchgate.netirejournals.com For instance, reacting an aniline derivative with chloroacetyl chloride or bromoacetyl bromide produces the N-aryl α-chloroacetamide or α-bromoacetamide intermediate. researchgate.netirejournals.com This intermediate can then undergo nucleophilic substitution where the halogen is displaced by an amino group to form the final product. irejournals.com

The reactivity of the chlorine atom in N-aryl 2-chloroacetamides facilitates easy replacement by various nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.net This versatility has been demonstrated in the synthesis of new biologically active sulfide (B99878) compounds, where a bis-chloroacetamide derivative was reacted with different sulfur reagents. scielo.org.za The reaction proceeds via the attack of the sulfur nucleophile on the chloroacetamide, leading to the substitution of the chlorine atom and the formation of a new carbon-sulfur bond. scielo.org.za

Optimization of Reaction Conditions and Novel Synthetic Pathways

The efficiency and sustainability of chemical synthesis are paramount. Modern methodologies such as microwave-assisted synthesis and continuous-flow processing offer significant advantages over traditional batch methods, including reduced reaction times, increased yields, and enhanced safety profiles.

Microwave-Assisted Synthesis Protocols for Related Compounds

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates for a wide range of transformations. sigmaaldrich.cn For amide synthesis, microwave-assisted methods can be significantly faster and more effective than conventional heating protocols. nih.gov A green chemistry approach for the direct synthesis of amides from carboxylic acids and amines utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free, microwave-irradiated conditions. nih.govmdpi.com This method is noted for its rapid nature, simple product isolation, and minimal waste generation. nih.gov

Microwave synthesizers allow for precise temperature control, which can lead to selective product formation and the minimization of side products. acs.org This technology has been successfully applied to both solution-phase and solid-phase synthesis, including the construction of complex molecules like peptides and polyamides, where it can reduce reaction times from hours to minutes while preserving the stereochemistry of chiral centers. sigmaaldrich.cnacs.org However, it is noted that for certain challenging couplings, microwave heating might promote side reactions, which can be mitigated by using specialized building blocks like pseudoproline dipeptides in peptide synthesis. sigmaaldrich.cn

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table illustrates the enhanced efficiency of microwave-assisted protocols for the synthesis of various amides.

| Reactant 1 (Carboxylic Acid) | Reactant 2 (Amine) | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | Conventional (Oil Bath) | 24 h | ~40 | nih.gov |

| Benzoic Acid | Benzylamine | Microwave | 30 min | 95 | nih.gov |

| Acetic Acid | Aniline | Conventional (Oil Bath) | 12 h | ~55 | nih.gov |

| Acetic Acid | Aniline | Microwave | 15 min | 92 | nih.gov |

| Phenylacetic Acid | Cyclohexylamine | Conventional (Oil Bath) | 24 h | ~50 | nih.gov |

| Phenylacetic Acid | Cyclohexylamine | Microwave | 25 min | 94 | nih.gov |

Continuous-Flow Synthesis Strategies for Enhanced Efficiency

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering a powerful tool for organic synthesis with improved efficiency and safety. researchgate.net The use of flow reactors for amide synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.govthieme-connect.de This technology is particularly advantageous for multi-step syntheses, as it enables the integration of reaction, separation, and purification steps into a single, seamless process. researchgate.net

Several strategies for amide bond formation have been adapted to continuous-flow systems. These include methods using coupling agents, acid activators like triphosgene, or catalytic routes. nih.govrsc.org For example, a catalytic route using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst has been developed for the direct synthesis of amides in a flow system. rsc.org This approach is robust, allows for catalyst recycling, and facilitates easy scale-up without extensive purification protocols. rsc.org Flow systems have been successfully used to synthesize libraries of amide-containing compounds and even active pharmaceutical ingredients, demonstrating the efficiency and scalability of the process. nih.gov

Ligand-Mediated and Catalytic Approaches (e.g., Copper-Catalyzed Reactions for Related Systems)

Catalytic methods offer an efficient and atom-economical route for forming the key bonds in molecules like this compound. Copper-catalyzed reactions are particularly relevant, given their utility in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with aryl halides.

A highly efficient copper-catalyzed C–O cross-coupling reaction between aryl bromides and aliphatic diols has been developed using a simple CuCl₂ catalyst without the need for additional ligands. rsc.org This demonstrates the effectiveness of copper catalysts in activating aryl bromides, a key structural feature of the target compound. In a similar vein, copper-catalyzed C(sp²)-H amidation processes have been developed using azides as the amino source under oxidant-free conditions, providing a direct route to N-arylamides. acs.org

Furthermore, copper catalysis can facilitate arylation and C-C bond activation. An efficient process for the synthesis of α-aryl ketones from β-diketones and aryl halides (including bromides) has been discovered using copper(I) or copper(II) salts. acs.org While this leads to a ketone, the methodology for creating a carbon bond at the α-position to a carbonyl group is highly relevant. In some advanced methods, palladium catalysts are used in conjunction with copper compounds. For instance, a palladium-catalyzed oxidative aminocarbonylation of arylsilanes to produce amides is enabled by copper(II) fluoride (B91410), which acts as both a silane (B1218182) activator and a mild oxidant. organic-chemistry.org This bimetallic approach is tolerant of a wide range of functional groups, including halides. organic-chemistry.org

Table 2: Overview of Catalytic Approaches for Related Syntheses This table summarizes various catalytic systems used in the formation of amides and related C-C or C-N bonds.

| Reaction Type | Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Oxidative Aminocarbonylation | Pd(PPh₃)₂Cl₂ / CuF₂ | Arylsilane, Amine, CO | Mild conditions, high functional group tolerance. | organic-chemistry.org |

| C-H Amidation | Copper Catalyst | N-heterocycle, Sulfonylazide | Oxidant-free conditions, direct C-N bond formation. | acs.org |

| α-Arylation / C-C Activation | Cu(I) or Cu(II) salts | β-Diketone, Aryl Bromide | Ligand-free, leads to α-aryl ketones. | acs.org |

| C-O Coupling | CuCl₂ | Aryl Bromide, Aliphatic Diol | Ligand-free, solvent-free, efficient C-O bond formation. | rsc.org |

Protective Group Strategies in the Synthesis of this compound

In multi-step organic synthesis, protecting certain functional groups is essential to prevent them from undergoing undesired reactions. numberanalytics.comlibretexts.org The amino group is particularly reactive and susceptible to oxidation, alkylation, and acylation. libretexts.org Therefore, to achieve selective transformations elsewhere in a molecule like this compound, the amine functionality must be temporarily masked with a protecting group. libretexts.orgutdallas.edu

A common strategy is to protect the amine as an amide. utdallas.edu For example, an amino group can be converted to an acetanilide. The acetyl group reduces the nucleophilicity and reactivity of the nitrogen due to resonance stabilization of its lone pair of electrons. utdallas.edu This amide is stable through various reaction steps and can be hydrolyzed back to the free amine at the end of the synthesis. utdallas.edu

Sulfonamides are another class of highly stable amine protecting groups that can tolerate a broad range of reaction conditions. orgsyn.orgnih.gov Common examples include the tosyl (Ts) and nosyl (Ns) groups. nih.gov While tosylamides are very robust, their removal often requires harsh conditions. nih.gov Nosylamides are more easily cleaved but have limited stability. nih.gov An alternative is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which combines stability with relatively mild removal conditions, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org The choice of a protecting group must be strategic, ensuring it is stable during subsequent reactions and can be removed selectively without affecting other parts of the molecule (a concept known as orthogonality). numberanalytics.com

Table 3: Common Amine Protecting Groups and Their Cleavage Conditions This table provides a summary of key protecting groups for amines, their installation, and methods for their removal.

| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acid or base hydrolysis (e.g., aq. HCl) | utdallas.edu |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | nih.gov |

| Carboxybenzyl | Cbz or Z | Benzyl Chloroformate | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| p-Toluenesulfonyl | Tosyl or Ts | Tosyl Chloride (TsCl) | Strong acid (HBr, H₂SO₄) or reducing agents (Na/NH₃) | nih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | SES-Chloride (SES-Cl) | Fluoride source (e.g., TBAF, CsF) | orgsyn.org |

Chemical Reactivity and Transformations of 2 Amino 2 2 Bromophenyl Acetamide

Reactions Involving the Alpha-Amino Group of 2-Amino-2-(2-bromophenyl)acetamide

The primary amine at the alpha-position is a key center of reactivity, functioning as a potent nucleophile and a base. Its reactions are characteristic of alpha-amino acids and related structures. mnstate.eduorganic-chemistry.org

The lone pair of electrons on the nitrogen atom of the alpha-amino group allows it to readily participate in acylation and alkylation reactions.

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides, typically under basic conditions, to form N-acyl derivatives. nih.gov This reaction introduces an acyl group to the nitrogen, forming a new amide bond.

Alkylation: N-alkylation of the amino group can be achieved through several methods. Reaction with alkyl halides, often in the presence of a base to neutralize the resulting hydrohalic acid, is a common approach. nih.gov Catalytic methods, such as the direct N-alkylation using alcohols, represent a more modern and sustainable alternative. nih.gov These reactions can lead to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions.

| Reaction Type | Reagent Class | Example Reagent | Expected Product Structure |

|---|---|---|---|

| Acylation | Acid Chloride | Acetyl Chloride | N-[1-(2-bromophenyl)-2-amino-2-oxoethyl]acetamide |

| Acylation | Acid Anhydride | Acetic Anhydride | N-[1-(2-bromophenyl)-2-amino-2-oxoethyl]acetamide |

| Alkylation | Alkyl Halide | Methyl Iodide | 2-(Methylamino)-2-(2-bromophenyl)acetamide |

| Alkylation | Alcohol (Catalytic) | Benzyl Alcohol | 2-(Benzylamino)-2-(2-bromophenyl)acetamide |

As a primary amine, the alpha-amino group of this compound acts as a nucleophile, capable of attacking a variety of electrophilic centers to form new carbon-nitrogen bonds. This reactivity is fundamental to its role as a building block in organic synthesis. For instance, in analogous syntheses, amines are used to displace leaving groups like bromine from an alpha-carbon to create new amino-acetamide derivatives. researchgate.net Similarly, the amino group of the title compound can react with electrophiles such as aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

| Electrophile Class | Example Electrophile | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Ketone | Acetone | Imine (Schiff Base) | Nucleophilic Addition-Elimination |

| Alkyl Halide | Benzyl Bromide | Secondary Amine | Nucleophilic Substitution (Alkylation) |

Reactivity at the Amide Linkage of this compound

The amide functional group is known for its relative stability, a characteristic crucial for its role in peptide structures. wikipedia.org However, under specific conditions, it can undergo transformations.

Amides are generally resistant to hydrolysis under neutral conditions. Cleavage of the amide bond typically requires heating with either strong aqueous acid or base. wikipedia.orgCurrent time information in Pasuruan, ID.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion under the acidic conditions) yields the corresponding carboxylic acid, in this case, 2-Amino-2-(2-bromophenyl)acetic acid. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate from which the amide anion (⁻NH₂) is ejected. The leaving amide anion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. Current time information in Pasuruan, ID.

| Condition | Reagents | Key Products |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl), Heat | 2-Amino-2-(2-bromophenyl)acetic acid, Ammonium ion (NH₄⁺) |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH), Heat | Sodium 2-amino-2-(2-bromophenyl)acetate, Ammonia (NH₃) |

While reactions at the amide nitrogen are less common than at the amide carbonyl, they are synthetically valuable. Direct functionalization, such as N-alkylation, can be challenging but is achievable. For example, N-allylated or N-propargylated amides can be synthesized and used in further transformations like ring-closing metathesis. beilstein-journals.org Other specialized reactions can achieve substitution at the amide nitrogen, sometimes involving activation of the amide itself. stackexchange.com

| Reaction Type | Reagent | Potential Product Class | Reference Context |

|---|---|---|---|

| N-Alkylation | Allyl Bromide, Base | N-Allyl Amide | Synthesis of amides for metathesis beilstein-journals.org |

| S_N2 at Nitrogen | N-Acetoxy-N-alkoxyamides | N-Substituted Amide Derivative | Enabling hydrazide synthesis stackexchange.com |

Transformations of the Bromophenyl Moiety

The aryl bromide functionality on the phenyl ring is a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a robust method for forming a new carbon-carbon single bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org This transformation is a key method for vinylation, creating a C-C double bond at the position of the bromine atom. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction transforms the bromo-substituent into a new amino group, opening pathways to complex aniline (B41778) derivatives.

Grignard Reagent Formation: The aryl bromide can react with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide, known as a Grignard reagent. wikipedia.orglibretexts.org This converts the electrophilic aryl carbon into a highly potent nucleophile, which can then react with a wide range of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes (to form secondary alcohols), and ketones (to form tertiary alcohols). masterorganicchemistry.com

| Reaction Name | Coupling Partner | Catalyst/Reagent | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd Catalyst, Base | C-C (Aryl-Aryl) | Biphenyl Derivative |

| Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst, Base | C=C (Aryl-Vinyl) | Stilbene Derivative |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd Catalyst, Base | C-N (Aryl-Amine) | N-Aryl Amine Derivative |

| Grignard Formation | Magnesium (Mg) | Mg, Anhydrous Ether | C-Mg | Organomagnesium Compound |

| Reaction of Grignard | Carbon Dioxide (CO₂) | Grignard Reagent | C-C | Benzoic Acid Derivative |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-bromine (C-Br) bond on the phenyl ring of this compound is a key site for forming new carbon-carbon bonds, significantly enhancing molecular complexity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com This reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.orgyoutube.com For this compound, the reaction would occur at the C-Br bond, replacing the bromine atom with the aryl or vinyl group from the boronic acid. This transformation is valuable for synthesizing biaryl compounds or introducing alkenyl substituents. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for a molecule containing both amine and amide functionalities. youtube.com While specific studies on this compound are not prevalent, research on analogous compounds like N-(2,5-dibromophenyl) acetamide (B32628) demonstrates the feasibility of this reaction. researchgate.net

Interactive Table: Representative Suzuki-Miyaura Coupling Conditions for an Analogous Aryl Bromide

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | N-(2,5-dibromophenyl) acetamide | Substrate containing the C-Br bond. |

| Boronic Acid | Various Arylboronic Acids | Source of the new aryl group. |

| Catalyst | Pd(PPh₃)₄ | Palladium(0) source to facilitate the catalytic cycle. |

| Base | K₂CO₃ | Activates the organoboron species. |

| Solvent | Dioxane/H₂O | Provides a medium for the reaction. |

| Temperature | Reflux | Provides energy to overcome the activation barrier. |

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a mild base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org In the case of this compound, the aryl bromide can be coupled with various terminal alkynes to produce arylalkyne derivatives. This method is highly efficient for creating conjugated enyne or aryl alkyne systems under mild conditions, often at room temperature. wikipedia.orglibretexts.org The Sonogashira reaction's utility is well-established in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orggold-chemistry.org

Interactive Table: Typical Sonogashira Coupling Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate containing the C-Br bond. |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Source of the new alkynyl group. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for the cross-coupling cycle. gold-chemistry.org |

| Copper Co-catalyst | CuI | Co-catalyst for the reaction with the alkyne. wikipedia.org |

| Base/Solvent | Triethylamine (Et₃N) | Acts as a base and solvent. |

| Temperature | Room Temperature to mild heating | Reaction can often proceed without high heat. libretexts.org |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring.

There are two primary mechanisms to consider:

Addition-Elimination: This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms when the nucleophile attacks the ring. libretexts.org The this compound molecule lacks such strong activating groups. The aminoacetamide substituent is not sufficiently electron-withdrawing to facilitate this reaction pathway under standard conditions. Therefore, direct displacement of the bromide by common nucleophiles via the addition-elimination mechanism is considered unlikely.

Elimination-Addition (Benzyne Mechanism): This pathway can occur on unactivated aryl halides but requires extremely strong basic conditions, such as sodium amide (NaNH₂). youtube.com The strong base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne (B1209423) intermediate. youtube.com The nucleophile then attacks the benzyne, followed by protonation, to yield the substitution product. This mechanism is generally less selective and could lead to a mixture of products if the benzyne is unsymmetrical.

Given these factors, this compound is generally not a prime candidate for nucleophilic aromatic substitution under mild or standard laboratory conditions.

Derivatization Strategies for this compound Analogues

The functional groups of this compound—the primary amine and the primary amide—provide rich opportunities for creating a library of analogues through various derivatization strategies. These modifications can be used to alter the compound's physicochemical properties.

Derivatization of the Primary Amino Group:

Acylation: The primary amine can readily react with acyl chlorides or anhydrides to form new amide derivatives.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones is another common method for controlled alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

Derivatization of the Primary Amide Group:

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-(2-bromophenyl)acetic acid.

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile, yielding 2-amino-2-(2-bromophenyl)acetonitrile (B2499121).

These derivatization reactions, combined with the cross-coupling potential of the C-Br bond, make this compound a versatile scaffold for combinatorial chemistry and the development of new chemical entities.

Interactive Table: Potential Derivatization Reactions

| Functional Group | Reagent(s) | Reaction Type | Resulting Analogue Class |

|---|---|---|---|

| Primary Amine | Acyl Chloride (R-COCl) | Acylation | N-Acylated Analogue |

| Primary Amine | Alkyl Halide (R-X) | Alkylation | N-Alkylated Analogue |

| Primary Amine | Aldehyde/Ketone, NaBH₃CN | Reductive Amination | N-Alkylated Analogue |

| Primary Amide | H₃O⁺ / Heat | Hydrolysis | Carboxylic Acid Analogue |

Stereochemical Considerations and Chiral Resolution of 2 Amino 2 2 Bromophenyl Acetamide

Enantiomeric Purity Assessment Methodologies for 2-Amino-2-(2-bromophenyl)acetamide

The determination of enantiomeric excess (e.e.) is a crucial step in the development and application of chiral compounds. nih.gov For this compound, several sophisticated analytical techniques are employed to quantify the relative amounts of its (R) and (S) enantiomers.

Chiral Chromatographic Techniques (e.g., HPLC, SFC)

Chiral chromatography stands as a primary method for the enantioselective analysis of chiral compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating the enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govzendy.io For amine-containing compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. nih.gov A typical method would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column, using a mobile phase often composed of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. nih.gov The resolution between the enantiomer peaks is a key measure of the separation's effectiveness. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a complementary and sometimes superior alternative to HPLC for chiral separations. chromatographyonline.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC can offer faster and more efficient separations compared to HPLC. chromatographyonline.com The vancomycin-based chiral selector has shown high enantioselective properties in SFC for various compound classes. chromatographyonline.com

Table 1: Illustrative Chiral Chromatographic Conditions for Amine Enantioseparation This table is based on general methods for similar compounds and serves as an illustrative guide.

| Technique | Chiral Stationary Phase (CSP) Example | Typical Mobile Phase Composition | Detection |

|---|---|---|---|

| Chiral HPLC | Amylose-based (e.g., Chiralpak AD-H) nih.gov | Hexane/Isopropanol (e.g., 90:10 v/v) nih.gov | UV/Vis |

| Chiral SFC | Vancomycin-based chromatographyonline.com | CO₂ with a modifier (e.g., Methanol) | UV/Vis, MS |

Derivatization with Chiral Reagents for Diastereomer Formation

An alternative to direct chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This process converts the pair of enantiomers into a pair of diastereomers. mdpi.com Since diastereomers possess different physical and chemical properties, they can be separated using standard, non-chiral chromatographic techniques like reverse-phase HPLC. nih.gov

For this compound, the primary amino group is the reactive site for derivatization. An enantiomerically pure chiral reagent containing a reactive functional group (e.g., an acid chloride or an activated ester) is used. mdpi.com The resulting diastereomeric amides will exhibit different chromatographic behavior. After separation, the amount of each diastereomer can be quantified, which directly corresponds to the amount of each original enantiomer. A fluorescence-based assay can also be used where the formation of diastereomeric complexes leads to distinct fluorescence signals for each enantiomer. nih.gov

Chiral Resolution Techniques Applied to this compound Racemates

The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. This is a fundamental process for obtaining enantiomerically pure compounds for various applications.

Diastereomeric Salt Formation and Crystallization-Based Resolution

Diastereomeric salt formation is one of the most widely used and economical methods for resolving racemates of acidic and basic compounds on both laboratory and industrial scales. nih.govnih.gov This method is particularly applicable to this compound due to its basic amino group.

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. pharmtech.com This reaction forms a pair of diastereomeric salts. pharmtech.com These salts have different physical properties, most importantly, different solubilities in a given solvent. nih.gov Through careful selection of the solvent and crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize out of the solution. nih.gov The crystallized salt can then be isolated by filtration. Finally, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. Common chiral resolving agents for amines include tartaric acid and its derivatives. nih.govnih.gov The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.gov

Table 2: Common Chiral Resolving Agents for Amines This table lists common acidic resolving agents suitable for the resolution of racemic amines.

| Resolving Agent Class | Specific Examples | Reference |

|---|---|---|

| Carboxylic Acids | (L)-(+)-Tartaric acid, (D)-(-)-Tartaric acid | nih.gov |

| Tartaric Acid Derivatives | Dibenzoyltartaric acid | nih.gov |

| Amino Acids | N-protected amino acids | researchgate.net |

| Other Chiral Acids | (1R)-(-)-10-Camphorsulfonic acid | aksci.com |

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative for producing optically pure compounds. harvard.edu This method leverages the stereospecificity of enzymes to catalyze a reaction on only one of the two enantiomers in a racemic mixture.

For this compound, a common strategy is kinetic resolution. harvard.edu One approach involves first chemically N-acylating the racemic amine to form N-acyl-2-amino-2-(2-bromophenyl)acetamide. An enzyme, such as Acylase I, is then used, which exhibits nearly absolute enantioselectivity for the hydrolysis of N-acyl-L-amino acids. harvard.edu The enzyme would selectively hydrolyze the N-acylated L-enantiomer back to the free L-amino amide, leaving the N-acylated D-enantiomer unreacted. The resulting mixture of the L-amino amide and the N-acylated D-amino amide can then be easily separated. Alternatively, D- or L-stereospecific aminopeptidases could potentially be used to directly hydrolyze one enantiomer of the amino amide, leading to the corresponding amino acid which can be separated from the unreacted amino amide enantiomer. nih.govnih.gov

Attrition-Enhanced Deracemization and Viedma Ripening

Attrition-enhanced deracemization, also known as Viedma ripening, is a powerful crystallization-based method that can convert an entire racemic solid phase into a single enantiomer of choice. researchgate.net This technique is applicable to racemic compounds that crystallize as a conglomerate, which is a mechanical mixture of enantiopure crystals of the two separate enantiomers. researchgate.net

The process requires that the enantiomers can interconvert (racemize) in the solution phase. A slurry of the racemic conglomerate is subjected to attrition, typically by grinding with glass beads. This grinding causes the crystals to constantly break and dissolve, while the racemization in the solution phase maintains a racemic mixture in the liquid. If a small initial enantiomeric excess is present (or induced by seeding), the system will evolve to a state of single chirality in the solid phase. The continuous dissolution-crystallization process, coupled with racemization, allows for the complete conversion of the racemic solid into the more abundant enantiomer. researchgate.net The applicability of this method to this compound would first require a study of its solid-state properties to determine if it forms a conglomerate.

Asymmetric Synthesis Approaches for Enantiopure this compound

The generation of a single enantiomer of this compound necessitates a synthetic route that can effectively differentiate between the two prochiral faces of a suitable precursor. The primary methods to achieve this are through the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst that can orchestrate the stereoselective formation of the desired product.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. uu.nl After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. uu.nl This approach has been widely applied to the synthesis of α-amino acids and their derivatives. researchgate.netnih.gov

In the context of synthesizing enantiopure this compound, a common strategy would involve the use of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral auxiliary, such as one derived from (S)-proline or an Evans oxazolidinone, could be attached to a glycine precursor. wikipedia.orgresearchgate.net The resulting chiral synthon can then be subjected to electrophilic bromination at the α-position, followed by amination or direct arylation.

A hypothetical synthetic sequence could involve the following steps:

Attachment of Chiral Auxiliary: Reaction of a protected glycine derivative with a suitable chiral auxiliary, for example, an Evans oxazolidinone, to form a chiral imide.

Enolate Formation and Arylation: Deprotonation with a strong base to form a chiral enolate, which then reacts with an electrophilic bromine source or undergoes a transition-metal-catalyzed cross-coupling reaction with a 2-bromophenylating agent. The steric hindrance and electronic properties of the chiral auxiliary would direct the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity.

Cleavage of the Auxiliary: Removal of the chiral auxiliary under mild conditions to yield the enantiomerically enriched α-amino acid precursor.

Amidation: Conversion of the carboxylic acid functionality to the primary amide to afford the final product, this compound.

The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key bond-forming step. A variety of auxiliaries have been developed, each with its own advantages in terms of reactivity, selectivity, and ease of removal. researchgate.net

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Key Features | Potential Application in Synthesis of this compound |

| Evans Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions. wikipedia.org | Directing the stereoselective arylation of a glycine enolate equivalent. |

| Camphorsultams | Excellent stereocontrol, often crystalline derivatives. | Guiding the formation of the C-Br or C-Aryl bond with high facial selectivity. |

| (S)- or (R)-Proline Derivatives | Readily available and recyclable. nih.gov | Used to form chiral imines that can undergo diastereoselective reactions. |

| BINOL-based Auxiliaries | Axially chiral, providing a unique steric environment. wikipedia.org | Can be used to create chiral reagents for asymmetric arylation. |

This table is illustrative and based on general principles of asymmetric synthesis, as direct application to the target compound is not widely documented.

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. mountainscholar.org In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product.

For the synthesis of α-amino amides, several catalytic methods have been developed. Phase-transfer catalysis, transition-metal catalysis, and organocatalysis are the main pillars of this field.

A potential catalytic approach to enantiopure this compound could involve the asymmetric Strecker reaction. This reaction involves the addition of a cyanide source to an imine, followed by hydrolysis to the α-amino acid, which can then be converted to the amide. A chiral catalyst, such as a chiral thiourea (B124793) or a metal-ligand complex, can be used to control the stereochemistry of the cyanide addition.

Alternatively, the direct asymmetric functionalization of a glycine derivative could be achieved using a chiral catalyst. For example, a chiral palladium or copper catalyst could be employed for the enantioselective arylation of a glycine imine with a 2-bromophenylboronic acid derivative. rsc.org The chiral ligand on the metal center would create a chiral environment that favors the formation of one enantiomer over the other.

Table 2: Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Catalyst Type | General Mechanism |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salts | Catalyzes the reaction between two immiscible phases, enabling stereoselective alkylation or arylation of a glycine Schiff base. |

| Transition-Metal Catalysis | Chiral Ligand-Metal Complexes (e.g., Pd, Cu, Ir) researchgate.netrsc.org | Facilitates enantioselective cross-coupling, hydrogenation, or amination reactions. |

| Organocatalysis | Small Chiral Organic Molecules (e.g., Proline, Chiral Phosphoric Acids) mountainscholar.org | Activates substrates through the formation of chiral iminium or enamine intermediates. |

This table presents general catalytic strategies that could be adapted for the synthesis of the target compound.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for empirical data on the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite targeted searches for its spectroscopic and crystallographic characterization, no specific experimental data for this particular ortho-substituted isomer could be located in publicly accessible databases and scientific publications.

The structural elucidation of a chemical compound relies on a suite of analytical techniques, each providing unique insights into its molecular architecture. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography, are fundamental to confirming the identity, purity, and three-dimensional structure of a synthesized molecule.

For this compound, data pertaining to the following standard analytical methodologies could not be found:

¹H and ¹³C NMR Spectroscopy: No published spectra are available to assign the proton and carbon environments within the molecule. This information is critical for confirming the connectivity of atoms and the specific arrangement of the 2-bromophenyl group relative to the amino-acetamide moiety.

Two-Dimensional NMR Experiments: Advanced techniques such as COSY, HSQC, and HMBC, which are used to establish correlations between neighboring protons and carbons, have not been reported for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): While the theoretical exact mass can be calculated, no experimental mass spectral data was found to confirm the molecular formula, C₈H₉BrN₂O, through isotopic pattern analysis and precise mass measurement.

Infrared (IR) Spectroscopy: There are no documented IR spectra to identify the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C-C bands.

X-ray Crystallography: No crystallographic data has been published, meaning the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions of this compound, has not been determined.

While information is available for related isomers, such as 2-Amino-2-(4-bromophenyl)acetamide (the para-isomer), and for structurally similar but distinct compounds like N-(2-bromophenyl)acetamide, this data cannot be extrapolated to accurately describe the specific subject of this article. The positional difference of the bromine atom on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic output.

The absence of this fundamental characterization data in the scientific domain indicates that this compound may be a novel compound that has not yet been synthesized and fully characterized, or the data exists in proprietary databases that are not publicly accessible. Therefore, a detailed, scientifically accurate article based on the requested outline cannot be generated at this time.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Amino 2 2 Bromophenyl Acetamide

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of 2-Amino-2-(2-bromophenyl)acetamide is predominantly dictated by a network of intermolecular interactions, which includes hydrogen bonds and potentially halogen bonds. The presence of both amino (-NH2) and amide (-CONH2) functional groups provides multiple sites for hydrogen bonding.

Hydrogen Bonding:

The primary intermolecular interaction governing the crystal packing is hydrogen bonding. The amino and amide groups act as hydrogen bond donors, while the carbonyl oxygen of the amide group serves as a primary hydrogen bond acceptor. This leads to the formation of a robust, three-dimensional network.

Specifically, the following hydrogen bonds are anticipated:

N-H···O Bonds: The hydrogen atoms of the primary amine and the amide N-H can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules. This type of interaction is a common feature in the crystal structures of primary amides and amino acid derivatives, often leading to the formation of chains or dimeric motifs. For instance, in the related compound N-(2-bromophenyl)acetamide, molecules are linked into chains by N—H···O hydrogen bonds researchgate.net.

N-H···N Bonds: It is also possible for the amino group to act as a hydrogen bond donor to the nitrogen atom of the amino group in an adjacent molecule, though this is generally a weaker interaction compared to N-H···O bonds.

These hydrogen-bonding interactions are crucial in stabilizing the crystal lattice, influencing the compound's melting point, solubility, and other physicochemical properties.

Halogen Bonding:

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. In the crystal structure of this compound, a Br···O or Br···N interaction between molecules could occur, further influencing the crystal packing. The presence and strength of such bonds would depend on the specific packing arrangement and the accessibility of the Lewis basic sites.

Conformational Analysis from Crystal Structures

The conformation of this compound in the solid state is determined by the spatial arrangement of its constituent parts, primarily the orientation of the 2-bromophenyl group relative to the acetamide (B32628) moiety.

Key conformational features include:

Torsion Angles: The flexibility of the molecule arises from the rotation around the C-C and C-N single bonds. The torsion angle between the phenyl ring and the acetamide side chain is a critical parameter. In the analogous molecule N-(2-bromophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the amide side-chain is 42.75 (14)° researchgate.net. This indicates a non-planar conformation, which is a balance between steric hindrance from the ortho-bromo substituent and electronic effects. A similar twisted conformation would be expected for this compound.

Orientation of Functional Groups: The relative orientation of the amino and acetamide groups is also a key aspect of the molecular conformation. The specific arrangement will be one that minimizes steric repulsion while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial verification of the compound's empirical formula and purity. The molecular formula for this compound is C8H9BrN2O.

Based on this formula, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 41.94 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.97 |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.88 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.23 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.98 |

| Total | 229.09 | 100.00 |

Experimental determination of the elemental composition via combustion analysis should yield percentages that are in close agreement with these theoretical values, typically within a ±0.4% margin, thereby confirming the identity and purity of the synthesized compound.

Computational and Theoretical Studies of 2 Amino 2 2 Bromophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-amino-2-(2-bromophenyl)acetamide, DFT calculations offer a detailed understanding of its electronic structure, spectroscopic characteristics, and conformational preferences. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are fundamental to its chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.

For derivatives of 2-aminophenyl acetamide (B32628), DFT calculations have been used to compute the spatial distribution of HOMO and LUMO orbitals. cyberleninka.ru In related bromo-substituted aromatic compounds, analysis of HOMO-LUMO energies has revealed the pure π character of the aromatic rings and the σ character of the electron density on the bromine atoms. iucr.org For instance, in one such compound, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.org These frontier molecular orbitals are instrumental in determining chemical parameters like hardness, softness, and electronegativity. researchgate.net

Table 1: Calculated Electronic Properties of a Related Bromo-Substituted Aromatic Compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | 4.343 iucr.org |

Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for acetamide derivatives have been performed. cyberleninka.runih.gov For instance, in studies of similar molecules, experimental ¹H and ¹³C NMR chemical shifts were compared with computed data using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net Similarly, theoretical vibrational spectra, obtained through methods like DFT/B3LYP with a 6-31G(d,p) basis set, have been compared with experimental FT-IR spectra, with potential energy distributions (PEDs) used for interpretation. researchgate.net

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule dictates its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements of atoms, corresponding to energy minima on the potential energy surface. For N-(2-bromophenyl)acetamide, a related compound, the dihedral angle between the benzene (B151609) ring and the side chain was found to be 42.75 (14)°. researchgate.net This indicates a twist between the aromatic ring and the acetamide group. Understanding the preferred conformations is crucial for predicting how the molecule will interact with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations can reveal how a molecule like this compound might change its shape in a solution or when interacting with a biological target. nih.gov These simulations track the movements of atoms and can identify stable conformations and the transitions between them, providing a more complete picture of the molecule's dynamic nature. frontiersin.org

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Transition States

Quantum Mechanical (QM) calculations are essential for elucidating the mechanisms of chemical reactions. These calculations can map out the energy landscape of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. scielo.org.mx For reactions involving amino acid derivatives, QM methods have been used to model reaction paths, often revealing multi-step mechanisms. scielo.org.mx By calculating the activation energies, researchers can predict the feasibility and rate of a given reaction pathway.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

The way molecules pack together in a crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions. nih.govnih.gov By mapping properties onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

For various bromo-substituted and acetamide-containing compounds, Hirshfeld surface analysis has shown that H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions are significant contributors to the crystal packing. iucr.orgnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov

Energy framework calculations complement Hirshfeld analysis by quantifying the interaction energies between molecular pairs within the crystal. nih.gov These calculations can determine the nature of the dominant forces, such as whether they are primarily electrostatic or dispersive. In some related structures, the contacts between molecules have been found to be largely dispersive in nature. iucr.org

Table 2: Contribution of Intermolecular Contacts in a Related Bromo-Substituted Compound

| Interaction Type | Contribution (%) |

| H···Br/Br···H | 26.1 iucr.org |

| H···H | 21.7 iucr.org |

| H···C/C···H | 21.3 iucr.org |

| C···C | 6.5 iucr.org |

Note: This data is for a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, and illustrates the types of interactions that can be quantified.

Torsion Angle and Dihedral Angle Analysis of Structural Motifs

A comprehensive review of available scientific literature and computational databases indicates a notable absence of specific studies on the torsion and dihedral angles of this compound. While research has been conducted on structurally related bromophenyl-acetamide derivatives, providing insights into their conformational properties, direct experimental or theoretical data for the title compound remains unpublished.

The C-C bond between the phenyl ring and the adjacent chiral carbon.

The C-C bond between the chiral carbon and the carbonyl carbon.

The C-N bond of the acetamide group.

The torsion angles around these bonds would define the spatial arrangement of the 2-bromophenyl group relative to the amino and acetamide functionalities. The bulky bromine atom on the phenyl ring is expected to exert significant steric influence, likely favoring a conformation where it is positioned away from the acetamide group to minimize steric hindrance.

Furthermore, the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the acetamide could play a crucial role in stabilizing specific conformations, thereby influencing the preferred dihedral angles.

To provide a concrete analysis, computational modeling using methods such as Density Functional Theory (DFT) would be required. Such a study would involve geometry optimization to find the lowest energy conformers and a subsequent analysis of the potential energy surface by systematically varying the key torsion angles. This would yield precise data on the most stable structural motifs of this compound.

Although specific data is not available, a hypothetical data table is presented below to illustrate the type of information that would be generated from such a computational study.

Hypothetical Torsion and Dihedral Angle Data for this compound

| Structural Motif | Torsion/Dihedral Angle | Atom Definition | Predicted Value (degrees) |

| Phenyl-Chiral Carbon Rotation | Torsion Angle (τ1) | C1-C2-Cα-N | ± 90° |

| Acetamide Conformation | Torsion Angle (τ2) | Cα-C(O)-N-H | 180° (trans) or 0° (cis) |

| Amino Group Orientation | Torsion Angle (τ3) | C2-Cα-N-H | Variable |

| Phenyl-Acetamide Orientation | Dihedral Angle (Φ) | Plane(C1-C6) - Plane(Cα-C(O)-N) | Variable |

It is imperative to note that the values in the table above are purely illustrative and are not based on experimental or calculated data for this compound.

While studies on related molecules like N-(2-Bromophenyl)acetamide have shown a dihedral angle of 42.75 (14)° between the benzene ring and the acetamide side chain, it is crucial to recognize that the presence of the additional amino group at the alpha-carbon in the title compound would significantly alter the electronic and steric environment, leading to different conformational preferences.

Future research, employing single-crystal X-ray diffraction or computational chemistry methods, is necessary to elucidate the precise three-dimensional structure and conformational dynamics of this compound.

2 Amino 2 2 Bromophenyl Acetamide As a Synthetic Intermediate and Building Block

Role in Multi-Component Reaction Development

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates all or most of the atoms of the starting materials. rug.nlnih.govcaltech.edu The diverse functionalities of 2-amino-2-(2-bromophenyl)acetamide make it an attractive candidate for the development of novel MCRs.

The primary amino group can participate in imine formation, a key step in many MCRs such as the Strecker, Mannich, and Povarov reactions. nih.gov The amide functionality can also be involved in subsequent cyclization steps. For example, in the Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. nih.gov this compound could serve as the amine component in such a reaction, leading to complex peptide-like structures.

The development of MCRs that utilize bifunctional building blocks like this compound can lead to the rapid generation of molecular diversity and the synthesis of complex scaffolds in a single step. The presence of the bromo-substituent provides an additional site for post-MCR modification, further expanding the accessible chemical space.

Strategies for Scaffold Modification and Diversification

The this compound scaffold can be readily modified and diversified through reactions targeting its functional groups.

The primary amino group is a versatile handle for a wide range of transformations, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

The amide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further opportunities for diversification. The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

The bromo-substituent is particularly valuable for diversification through transition metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

These modification strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of libraries of compounds for various applications.

Precursor for Advanced Organic Transformations

Beyond its use in heterocyclic synthesis, this compound can serve as a precursor for more advanced organic transformations. The combination of a primary amine and a bromo-aryl group within the same molecule allows for sequential or cascade reactions to build molecular complexity rapidly.

For example, the amino group could be used to direct a C-H activation reaction on the phenyl ring, followed by an intramolecular cyclization. The bromo-substituent could also participate in radical cyclization reactions. Furthermore, the chiral center at the α-carbon (if the compound is resolved into its enantiomers) can be used to induce stereoselectivity in subsequent reactions.

The development of novel synthetic methodologies that exploit the unique reactivity of this compound could lead to the discovery of new and efficient routes to valuable organic molecules.

Structure Activity Relationship Sar Studies: Chemical Design Perspectives for 2 Amino 2 2 Bromophenyl Acetamide Derivatives

Ligand Design Principles Based on the 2-Amino-2-(2-bromophenyl)acetamide Scaffold

The 2-amino-N-phenylacetamide framework serves as a valuable scaffold in drug discovery. nih.gov Ligand-based design for derivatives of this scaffold involves systematically modifying its core components to probe the structure-activity relationship (SAR). The primary amine, the amide linkage, and the phenyl ring are all key sites for chemical alteration.

Research on a series of 2-amino-N-phenylacetamide inhibitors of Slack (KNa1.1) potassium channels provides insight into the design principles applicable to this chemotype. nih.gov In a study centered around the high-throughput screening hit VU0606170, a 2-amino-N-phenylacetamide derivative, SAR explorations were conducted by modifying five distinct regions of the molecule. The findings revealed that the scaffold exhibits a generally "flat" SAR, meaning that many significant structural changes lead to a decrease or complete loss of inhibitory activity against the Slack channel. nih.gov

This suggests that the core 2-amino-N-phenylacetamide structure is highly optimized for its target. However, minor modifications did yield analogs that retained activity and selectivity. For instance, the synthesis of various analogs involved coupling the core acid intermediate with a range of aryl amines to produce the final amide products. nih.gov The general principle derived from these studies is that while extensive scaffold hopping may be detrimental, subtle tuning of the substituents on the phenyl rings and the amine can be a viable strategy for optimizing the pharmacological profile of compounds based on the 2-amino-2-phenylacetamide (B42336) scaffold. nih.govnih.gov

Table 1: Summary of SAR Findings for 2-Amino-N-phenylacetamide Analogs as Slack Channel Inhibitors nih.gov

| Molecular Region Modified | General Observation | Impact on Activity |

| Western Ring & Linker | Introduction of sulfamides and sulfonamides | Generally led to a loss of activity. |

| Piperazine Core | Alterations to the core heterocyclic structure | Significant modifications were not well-tolerated. |

| Eastern Phenyl Ring | Substitution with various aryl amines | Flat SAR; most changes reduced potency. |

| Amide Linker | Not extensively modified | Considered crucial for maintaining the active conformation. |

| Amino Group | Alkylation or acylation | Often results in diminished activity. |

This table summarizes structure-activity relationship (SAR) data from studies on 2-amino-N-phenylacetamide analogs, indicating that the core structure is sensitive to significant modification. nih.gov

Molecular Docking and Molecular Modeling Studies for Target Interaction Prediction

Molecular modeling techniques are indispensable for visualizing and predicting how ligands like this compound derivatives might interact with their biological targets at a molecular level.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of the 2-amino-2-phenylacetamide scaffold, docking studies can elucidate putative binding modes and help rationalize observed biological activities. For example, in studies of 2-amino-2-phenylethanol (B122105) derivatives acting as β2-adrenoceptor agonists, molecular docking was successfully used to determine the likely binding poses within the receptor's active site. nih.gov

The prediction of binding affinity is a critical component of these computational studies. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of a ligand-protein complex. chemrxiv.org A lower, more negative binding free energy value suggests a more stable and potentially more potent interaction. Computational frameworks can achieve high accuracy in predicting these affinities, with some models showing a strong correlation between predicted and experimentally determined values. nih.gov These predictions are crucial for prioritizing which newly designed analogs should be synthesized and tested, thereby streamlining the drug discovery process. nih.gov

Beyond predicting affinity, molecular dynamics (MD) simulations and docking studies can identify the specific amino acid residues within a target's binding site that are crucial for ligand recognition and binding. researchgate.netnih.gov These "hot spot" residues often form key hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. chemrxiv.orgnih.gov

For instance, in the analysis of inhibitors binding to a protein target, MD simulations can reveal which interactions are most stable and persistent over time. semanticscholar.org A typical analysis would identify residues that form hydrogen bonds with the amino and amide groups of the 2-amino-2-phenylacetamide core, as well as van der Waals or π-stacking interactions with the bromophenyl ring. Understanding these key interactions is fundamental for structure-based drug design, as it allows chemists to modify the ligand to enhance these favorable contacts or introduce new ones, with the goal of improving binding affinity and selectivity. researchgate.net

Table 2: Common Intermolecular Interactions Identified Through Molecular Modeling

| Interaction Type | Potential Ligand Moiety | Potential Protein Residue |

| Hydrogen Bond (Donor) | Primary Amine (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Amide Carbonyl (C=O) | Arginine, Lysine, Serine, Histidine |

| π-π Stacking | Bromophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Bromo-substituent (-Br) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

This table illustrates the types of non-covalent interactions that derivatives of this compound could form with amino acid residues in a protein binding site, as predicted by molecular modeling.

Pharmacophore Development Strategies Derived from this compound Analogues

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to exert a specific biological activity. nih.gov Developing a pharmacophore model is a key strategy in ligand-based drug design, especially when the precise structure of the biological target is unknown. nih.gov

For a series of active this compound analogues, a pharmacophore model would be constructed by identifying the common structural features and their spatial relationships. These features typically include hydrogen bond donors (e.g., the primary amine), hydrogen bond acceptors (e.g., the amide carbonyl), hydrophobic regions, and aromatic rings (the bromophenyl group). researchgate.net

Once developed, this model serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. researchgate.net Furthermore, the pharmacophore model provides a blueprint for the de novo design of novel ligands, ensuring that newly designed molecules retain the essential features required for binding. nih.gov

In Silico Screening and Library Design Based on this compound

The this compound scaffold can be used as a starting point for in silico (computer-based) screening and the design of focused chemical libraries. nih.gov In this approach, the core scaffold is used as a query to search virtual libraries containing millions of compounds for molecules with similar structural or physicochemical properties. temple.edu

Scaffold-hopping is an advanced in silico technique that aims to identify new molecular backbones that can maintain the same biological activity as the original scaffold. nih.gov By defining the key interaction points of the this compound scaffold (based on pharmacophore modeling or docking studies), computational algorithms can search for novel core structures that place the essential functional groups in the correct 3D orientation. This strategy is valuable for discovering new chemical series with potentially improved properties, such as better metabolic stability or novel intellectual property. nih.gov

Design of Linker Chemistries for Conjugate Formation

The 2-amino-2-phenylacetamide scaffold and its derivatives can potentially be incorporated into larger molecular constructs, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems. chemscene.com This requires the rational design of chemical linkers that connect the "payload" (the pharmacologically active molecule) to a larger entity like an antibody.

Emerging Research Directions and Future Perspectives for 2 Amino 2 2 Bromophenyl Acetamide Research